molecular formula C12H14O3 B1626442 Ethyl 3-(2-formylphenyl)propanoate CAS No. 63969-80-2

Ethyl 3-(2-formylphenyl)propanoate

Cat. No. B1626442
CAS RN: 63969-80-2
M. Wt: 206.24 g/mol
InChI Key: JURVVSZGQBYHPR-UHFFFAOYSA-N
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Description

Ethyl 3-(2-formylphenyl)propanoate, also known as ethyl ferulate, is a naturally occurring compound found in many plants. It belongs to the group of compounds known as phenolic esters, which are widely distributed in nature and have been found to possess various biological activities. Ethyl ferulate has been of significant interest to researchers due to its potential health benefits and its application in various fields.

Mechanism Of Action

The mechanism of action of Ethyl 3-(2-formylphenyl)propanoate ferulate is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including scavenging of free radicals, inhibition of pro-inflammatory cytokines, modulation of cell signaling pathways, and regulation of gene expression.
Biochemical and Physiological Effects:
Ethyl ferulate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and reactive oxygen species. It has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Ethyl ferulate has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. It has also been found to regulate the expression of genes involved in various biological processes, including cell proliferation, apoptosis, and inflammation.

Advantages And Limitations For Lab Experiments

Ethyl ferulate has several advantages as a research tool. It is readily available, relatively inexpensive, and has low toxicity. It can be easily synthesized through various methods, and its biological activities can be easily measured. However, there are also some limitations to its use in lab experiments. Ethyl ferulate is not very soluble in water, which can make it difficult to administer in certain experiments. It also has limited stability, which can affect its biological activity over time.

Future Directions

There are several future directions for research on Ethyl 3-(2-formylphenyl)propanoate ferulate. One area of research is the development of new synthesis methods for Ethyl 3-(2-formylphenyl)propanoate ferulate, which can improve its yield and purity. Another area of research is the identification of new biological activities of Ethyl 3-(2-formylphenyl)propanoate ferulate, which can expand its potential applications. Additionally, the use of Ethyl 3-(2-formylphenyl)propanoate ferulate in combination with other compounds, such as other phenolic esters or drugs, can be explored to enhance its biological activity. Finally, the development of new delivery systems for Ethyl 3-(2-formylphenyl)propanoate ferulate, such as nanoparticles or liposomes, can improve its solubility and stability, and enhance its bioavailability.

Scientific Research Applications

Ethyl ferulate has been extensively studied for its potential health benefits. It has been found to possess antioxidant, anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to protect against oxidative stress, which is a major contributor to various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Ethyl ferulate has also been found to inhibit the growth of cancer cells and to induce apoptosis, which is a process of programmed cell death.

properties

IUPAC Name

ethyl 3-(2-formylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-6,9H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURVVSZGQBYHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482018
Record name ETHYL 3-(2-FORMYLPHENYL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-formylphenyl)propanoate

CAS RN

63969-80-2
Record name ETHYL 3-(2-FORMYLPHENYL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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